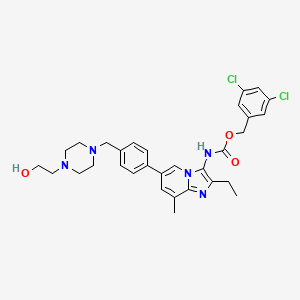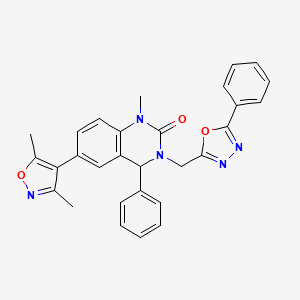
BRD4 Inhibitor-19
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRD4 Inhibitor-19 is a small-molecule inhibitor targeting the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones. This compound has garnered significant attention due to its potential therapeutic applications in treating various cancers and inflammatory diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BRD4 Inhibitor-19 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the coupling of a benzo[d]isoxazol scaffold with various substituents to enhance binding affinity and selectivity towards BRD4 . For instance, a typical reaction might involve the use of 5-bromo-2-ethoxybenzenesulfonyl chloride and pyridine in dichloromethane as solvents .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet commercial demands .
Análisis De Reacciones Químicas
Types of Reactions: BRD4 Inhibitor-19 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
BRD4 Inhibitor-19 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of BRD4 in various chemical processes.
Biology: Investigates the biological functions of BRD4 in cell proliferation, differentiation, and apoptosis.
Medicine: Explores therapeutic potential in treating cancers such as acute myeloid leukemia, prostate cancer, and breast cancer
Mecanismo De Acción
BRD4 Inhibitor-19 exerts its effects by binding to the bromodomains of BRD4, thereby preventing the interaction between BRD4 and acetylated lysine residues on histones. This inhibition disrupts the recruitment of transcription factors and other regulatory proteins, leading to altered gene expression and reduced cell proliferation . The molecular targets include histone acetyltransferases and transcriptional machinery involved in gene regulation .
Comparación Con Compuestos Similares
JQ1: Another potent BRD4 inhibitor with a similar mechanism of action.
I-BET762: A selective inhibitor of BET proteins, including BRD4.
RVX-208: A selective inhibitor of BRD4 with applications in cardiovascular diseases .
Uniqueness of BRD4 Inhibitor-19: this compound stands out due to its high binding affinity and selectivity towards BRD4, making it a promising candidate for therapeutic development. Its unique chemical structure allows for better pharmacokinetic properties and reduced off-target effects compared to other inhibitors .
Propiedades
Fórmula molecular |
C29H25N5O3 |
|---|---|
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methyl-4-phenyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-4H-quinazolin-2-one |
InChI |
InChI=1S/C29H25N5O3/c1-18-26(19(2)37-32-18)22-14-15-24-23(16-22)27(20-10-6-4-7-11-20)34(29(35)33(24)3)17-25-30-31-28(36-25)21-12-8-5-9-13-21/h4-16,27H,17H2,1-3H3 |
Clave InChI |
MIPKYDRPRCWVOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC5=NN=C(O5)C6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


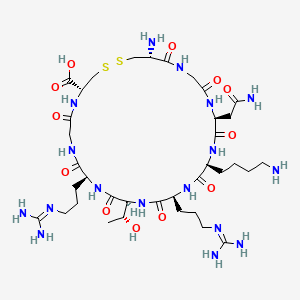
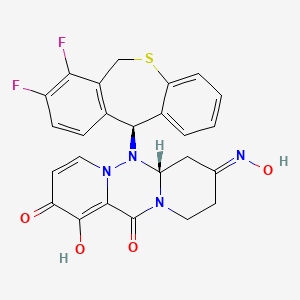
![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
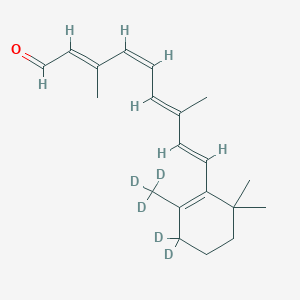

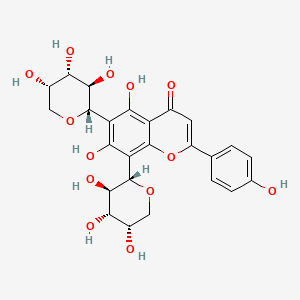
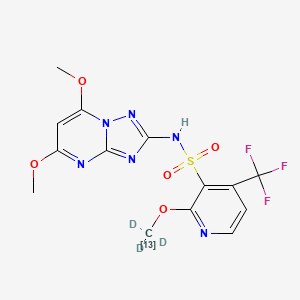
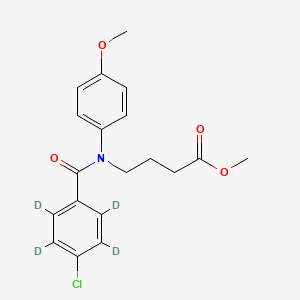
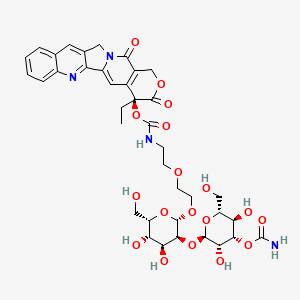
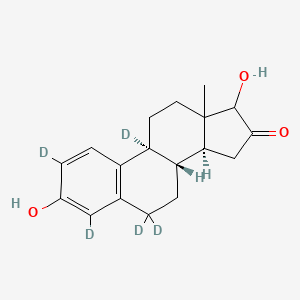
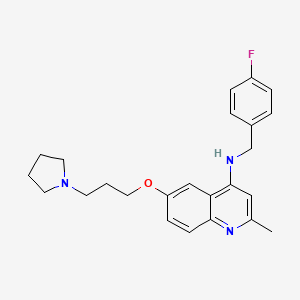
![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)
